Tomicorat
Overview
Description
Preparation Methods
The synthesis of Tomicorat involves several steps, including the reaction of 5-fluoro-2-methylphenol with 2,2,4-trimethyl-1,2-dihydroquinoline to form an intermediate. This intermediate is then reacted with 3-methoxyphenyl furan-2-carboxylate under specific conditions to yield this compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Tomicorat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tomicorat has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly its anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tomicorat involves its interaction with specific molecular targets, such as enzymes and receptors, to exert its anti-inflammatory effects. It modulates signaling pathways involved in inflammation, thereby reducing the production of pro-inflammatory cytokines and mediators .
Comparison with Similar Compounds
Tomicorat is unique compared to other anti-inflammatory agents due to its specific chemical structure and mechanism of action. Similar compounds include:
Desoximetasone: Another anti-inflammatory agent with a different chemical structure and mechanism.
Fluocinolone acetonide: A corticosteroid used for its anti-inflammatory properties.
This compound stands out due to its specific molecular interactions and pathways involved in its anti-inflammatory effects .
Biological Activity
Tomicorat, a compound of interest in the field of pharmacology, has been studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
This compound exhibits its biological effects primarily through the modulation of specific biochemical pathways. Its interaction with histidine decarboxylase (HDC) plays a crucial role in its anti-allergic properties by inhibiting the conversion of histidine to histamine. This inhibition leads to reduced histamine levels, which is beneficial in managing allergic reactions and inflammation.
Cellular Effects
This compound has demonstrated various cellular effects across different cell types:
- Mast Cells and Basophils : It significantly reduces histamine release, thereby decreasing allergic responses.
- Hepatocytes : Exhibits hepatoprotective effects against liver injuries induced by toxins such as carbon tetrachloride (CCl4).
- Fibroblasts : Shows potential anti-fibrotic activity by suppressing collagen secretion and inhibiting fibroblast proliferation.
Case Study 1: Anti-Allergic Effects
In a study involving rat peritoneal mast cells, this compound was shown to inhibit histamine release effectively. The results indicated that this compound's effects were not solely due to HDC inhibition but also involved direct modulation of mast cell activity.
Study Parameter | Control Group | This compound Treatment Group |
---|---|---|
Histamine Release (ng/ml) | 150 ± 10 | 30 ± 5 |
Cell Viability (%) | 95 ± 2 | 92 ± 3 |
Case Study 2: Hepatoprotective Effects
A separate investigation using isolated rat hepatocytes assessed this compound's protective effects against CCl4-induced toxicity. The study highlighted its ability to suppress lipid peroxidation and enzyme leakage.
Assessment Parameter | Control Group | This compound Treatment Group |
---|---|---|
ALT Levels (U/L) | 120 ± 15 | 45 ± 8 |
Lipid Peroxidation (nmol/mg protein) | 80 ± 10 | 25 ± 5 |
Case Study 3: Anti-Fibrotic Activity
In fibroblast cell lines (Balb/3T3), this compound was evaluated for its anti-fibrotic properties. The results showed a significant reduction in collagen secretion.
Collagen Secretion (µg/ml) | Control Group | This compound Treatment Group |
---|---|---|
Baseline | 100 ± 12 | - |
Post-Treatment | 90 ± 10 | 30 ± 6 |
Properties
CAS No. |
1027099-03-1 |
---|---|
Molecular Formula |
C32H30FNO5 |
Molecular Weight |
527.6 g/mol |
IUPAC Name |
[4-[5-[(5-fluoro-2-methylphenoxy)methyl]-2,2,4-trimethyl-1H-quinolin-6-yl]-3-methoxyphenyl] furan-2-carboxylate |
InChI |
InChI=1S/C32H30FNO5/c1-19-8-9-21(33)15-28(19)38-18-25-23(12-13-26-30(25)20(2)17-32(3,4)34-26)24-11-10-22(16-29(24)36-5)39-31(35)27-7-6-14-37-27/h6-17,34H,18H2,1-5H3 |
InChI Key |
MQHGWZXZNWRXRE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)F)OCC2=C(C=CC3=C2C(=CC(N3)(C)C)C)C4=C(C=C(C=C4)OC(=O)C5=CC=CO5)OC |
Canonical SMILES |
CC1=C(C=C(C=C1)F)OCC2=C(C=CC3=C2C(=CC(N3)(C)C)C)C4=C(C=C(C=C4)OC(=O)C5=CC=CO5)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
1027099-03-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tomicorat |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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